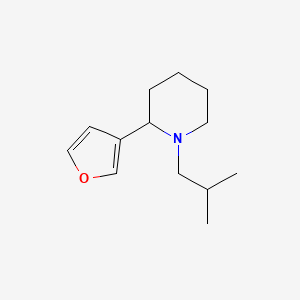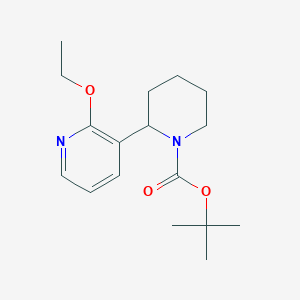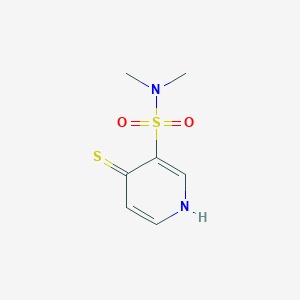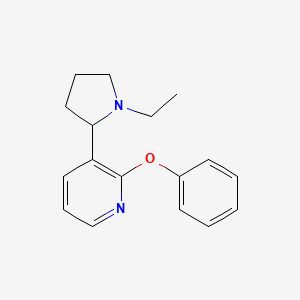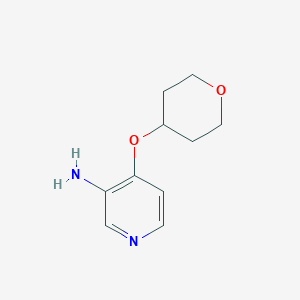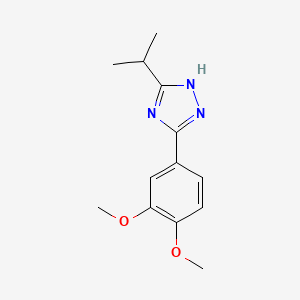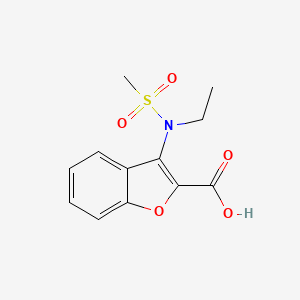
2-Fluoro-6-methoxyisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-fluoro-6-méthoxyisonicotinonitrile est un composé organique de formule moléculaire C7H5FN2O. Il s'agit d'un dérivé de l'isonicotinonitrile, où les atomes d'hydrogène aux positions 2 et 6 du cycle pyridine sont respectivement substitués par un atome de fluor et un groupe méthoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-fluoro-6-méthoxyisonicotinonitrile implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une méthode courante implique les étapes suivantes :
Nitration : Le matériau de départ, le 2-fluoro-6-méthoxypyridine, subit une nitration pour introduire un groupe nitro en position 4.
Réduction : Le groupe nitro est ensuite réduit en groupe amino à l'aide d'un agent réducteur tel que l'hydrogène gazeux en présence d'un catalyseur tel que le palladium sur carbone.
Cyanation : Le groupe amino est converti en groupe cyano par une réaction de Sandmeyer, où le sel de diazonium est traité avec du cyanure de cuivre(I).
Méthodes de production industrielle
La production industrielle du 2-fluoro-6-méthoxyisonicotinonitrile peut impliquer des voies de synthèse similaires mais optimisées pour une synthèse à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-fluoro-6-méthoxyisonicotinonitrile peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de fluor peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage Suzuki-Miyaura pour former des liaisons carbone-carbone.
Réactifs et conditions courants
Substitution : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour la substitution nucléophile.
Oxydation : Des oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers pyridines substituées, tandis que les réactions de couplage peuvent produire des composés biaryles.
Applications De Recherche Scientifique
Le 2-fluoro-6-méthoxyisonicotinonitrile a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme élément constitutif pour la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques et le cancer.
Science des matériaux : Le composé est utilisé dans le développement de matériaux avancés, notamment des semi-conducteurs organiques et des cristaux liquides.
Études biologiques : Il sert de sonde dans les dosages biochimiques pour étudier l'activité enzymatique et les interactions protéiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-fluoro-6-méthoxyisonicotinonitrile dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, modulant ainsi leur activité. La présence de l'atome de fluor peut améliorer l'affinité de liaison et la stabilité métabolique du composé.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-methoxyisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Fluoroisonicotinonitrile : Manque le groupe méthoxy, ce qui peut affecter sa réactivité et ses applications.
6-Méthoxyisonicotinonitrile : Manque l'atome de fluor, ce qui peut influencer ses propriétés chimiques et son activité biologique.
Unicité
Le 2-fluoro-6-méthoxyisonicotinonitrile est unique en raison de la présence à la fois du fluor et des groupes méthoxy, qui confèrent des propriétés électroniques et stériques distinctes.
Propriétés
Formule moléculaire |
C7H5FN2O |
|---|---|
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
2-fluoro-6-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3 |
Clé InChI |
AQVQNAIYDBITQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=C1)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)
